molecular formula C15H12Cl2N4O B2397745 (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile CAS No. 338758-24-0

(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile

Cat. No. B2397745
CAS RN: 338758-24-0
M. Wt: 335.19
InChI Key: KGWNBBIADUXNNJ-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile is a useful research compound. Its molecular formula is C15H12Cl2N4O and its molecular weight is 335.19. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds containing the 1,2,4-triazole moiety, similar to the one described, have been extensively studied for their antimicrobial activities. For instance, studies have reported on the synthesis of new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, showing good antimicrobial activities against various test microorganisms, highlighting their significance in developing new antimicrobial agents (Demirbaş et al., 2010). Moreover, other research has synthesized novel 1,2,4-triazole derivatives with reported antimicrobial activities, suggesting the utility of these compounds in creating effective antimicrobial strategies (Bektaş et al., 2007).

Antifungal Compound Development

The exploration of 1,2,4-triazole derivatives for antifungal applications is another critical area of research. Studies have shown that compounds with a 1,2,4-triazole core exhibit potential as antifungal agents, as seen in the synthesis and testing of new derivatives for their efficacy against various plant pathogenic fungi (Arnoldi et al., 2007). This research is pivotal in addressing the growing concern of fungal resistance to existing treatments.

Structural and Chemical Analysis

The structural characterization of compounds similar to "(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile" is essential for understanding their chemical properties and potential applications. Studies involving X-ray crystallography, spectroscopic methods, and molecular modeling provide insights into the molecular structure and reactive sites of these compounds, facilitating the development of targeted applications in material science and drug development (Xu et al., 2005).

Nonlinear Optical Properties

Research into the nonlinear optical properties of 1,2,4-triazole derivatives opens up possibilities for their use in advanced optical materials and devices. The investigation of such properties can lead to the development of compounds with specific optical behaviors, useful in various technological applications ranging from optical limiting to photophysical analysis (Murthy et al., 2013).

properties

IUPAC Name

(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-15(2,21-9-19-8-20-21)14(22)11(7-18)5-10-3-4-12(16)6-13(10)17/h3-6,8-9H,1-2H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWNBBIADUXNNJ-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.